molecular formula C18H20F3NO3S B2498997 N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1286726-37-1

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2498997
CAS No.: 1286726-37-1
M. Wt: 387.42
InChI Key: SPGFIBSXURDZMR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical research. This compound features a benzene-sulfonamide core, a well-established functional group in pharmaceutical science, coupled with a 2-hydroxy-2-methyl-4-phenylbutyl side chain and a distinctive trifluoromethyl group . The incorporation of the trifluoromethyl group is a common strategy in drug design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The molecular formula of this compound is C18H20F3NO3S, and it has a molecular weight of 387.4 g/mol . As a sulfonamide derivative, it belongs to a class of compounds known for a wide spectrum of potential biological activities. While the specific mechanism of action for this compound is not yet defined in the available literature, research into structurally similar fluorinated sulphonamide compounds highlights their potential as inhibitors of various enzymes and their applications in investigating pathological conditions . This makes it a valuable building block for researchers exploring new chemical entities in areas such as enzyme inhibition and receptor binding studies. This product is explicitly intended for research purposes and is not designed for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S/c1-17(23,12-11-14-5-3-2-4-6-14)13-22-26(24,25)16-9-7-15(8-10-16)18(19,20)21/h2-10,22-23H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGFIBSXURDZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural Variations and Substituent Effects

Key Analogs :

N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide (PR16) Structure: Shares the 4-(trifluoromethyl)benzene sulfonamide group but differs in the amine substituent (dihydroquinazolinyl vs. hydroxy-phenylbutyl). Properties: Molecular weight = 356.3 g/mol; purity = 100% (UPLC-MS) .

N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17) Structure: Replaces trifluoromethyl with trifluoromethoxy. Properties: Molecular weight = 371.3 g/mol; melting point = 161–163 °C; $^1$H NMR (DMSO) δ 10.13 (NH) .

4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide

  • Structure : Features an imidazolyl diazenyl group and methylpyrimidinyl amine.
  • Properties : Docking score = 8.0 kcal/mol, suggesting moderate binding affinity .
  • Significance : The diazenyl linker may confer unique electronic properties absent in the target compound.

N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide

  • Structure : Simpler hydroxy-dimethylethyl substituent and 4-methylbenzene core.
  • Properties : Yield = 76%; crystal packing stabilized by N–H⋯O and C–H⋯O hydrogen bonds .
  • Significance : The absence of a phenyl group and trifluoromethyl substitution likely reduces lipophilicity compared to the target compound.

2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide Structure: Trimethylbenzene sulfonamide with a trifluoromethylphenyl group. Properties: Synonyms include 2,4,6-trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide . Significance: The trimethyl substitution may improve steric hindrance, affecting solubility and target engagement.

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